4-fluoro-3-(1H-pyrrol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCIOSJEJUJJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 4 Fluoro 3 1h Pyrrol 1 Yl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring in 4-fluoro-3-(1H-pyrrol-1-yl)aniline is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the amino group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In this specific molecule, the para position is occupied by the fluorine atom. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the amino group, namely C2 and C6.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Expected Major Product(s) | Rationale |
| Bromination | 2-Bromo-4-fluoro-3-(1H-pyrrol-1-yl)aniline and/or 6-Bromo-4-fluoro-3-(1H-pyrrol-1-yl)aniline | The amino group is a strong ortho, para-director. With the para position blocked, substitution occurs at the ortho positions. nih.govlookchem.comyoutube.com |
| Nitration | 4-Fluoro-2-nitro-3-(1H-pyrrol-1-yl)aniline and/or 4-Fluoro-6-nitro-3-(1H-pyrrol-1-yl)aniline | Similar to bromination, nitration is directed by the amino group to the available ortho positions. google.comgoogle.comyoutube.comresearchgate.net |
| Acylation | 2-Acyl-4-fluoro-3-(1H-pyrrol-1-yl)aniline and/or 6-Acyl-4-fluoro-3-(1H-pyrrol-1-yl)aniline | Friedel-Crafts acylation, under appropriate conditions, would also be directed to the ortho positions. |
Note: The precise ratio of ortho isomers would depend on the specific reaction conditions and the steric bulk of the electrophile.
Reactivity of the Pyrrole (B145914) Nitrogen and Ring
The pyrrole ring is an electron-rich five-membered heterocycle and is itself susceptible to a variety of chemical transformations.
The nitrogen atom of the pyrrole ring in N-arylpyrroles is generally not very reactive towards electrophiles due to the delocalization of its lone pair of electrons into the aromatic system, which is fundamental to its aromaticity. libretexts.org However, under strongly basic conditions, deprotonation of the N-H of a pyrrole ring can occur, although in this N-substituted pyrrole, this is not possible. Reactions such as N-alkylation or N-acylation would have been carried out prior to the introduction of the aniline moiety. For instance, N-alkylation of pyrrole can be achieved using alkyl halides in the presence of a base. researchgate.netorganic-chemistry.orgresearchgate.net
The pyrrole ring itself readily undergoes electrophilic substitution, preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. slideshare.netyoutube.com In the case of this compound, the pyrrole ring is attached to the aniline ring via its nitrogen atom. This N-aryl substituent influences the reactivity of the pyrrole ring. Electrophilic substitution on the pyrrole ring would likely require careful control of reaction conditions to avoid competing reactions on the more activated aniline ring.
Nucleophilic Substitution Reactions on the Fluorinated Aromatic Ring
The fluorine atom on the aromatic ring can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the fluorine atom is at C4. For it to be readily substituted, an electron-withdrawing group would ideally be at the C1 (amino) or C3 (pyrrol-1-yl) position in a deactivated state (e.g., as an anilinium ion or with an electron-withdrawing substituent on the pyrrole).
However, the amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. To render the ring susceptible to SNAr, the amino group would likely need to be converted into an electron-withdrawing group, for instance, by protonation in acidic media to form an anilinium salt, or by conversion to a diazonium salt.
A more plausible scenario for SNAr would be the introduction of a strong electron-withdrawing group, such as a nitro group, onto the aniline ring, for example at the C5 or C1 position (relative to fluorine). For instance, in the related compound 4-fluoro-3-nitroaniline, the fluorine atom can be displaced by various nucleophiles. google.comresearchgate.netresearchgate.net
Table 2: Plausibility of Nucleophilic Aromatic Substitution on Derivatives of this compound
| Substrate | Nucleophile | Reaction Plausibility | Rationale |
| This compound | General Nucleophiles | Low | The aniline ring is electron-rich due to the amino group, disfavoring nucleophilic attack. nih.gov |
| 5-Nitro-4-fluoro-3-(1H-pyrrol-1-yl)aniline | Amines, Alkoxides | High | The strongly electron-withdrawing nitro group ortho to the fluorine atom activates the ring for SNAr. libretexts.orgbeilstein-journals.org |
| Diazonium salt of this compound | Various Nucleophiles | High | The diazonium group is an excellent leaving group, facilitating nucleophilic substitution. |
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction reactions of this compound would target the aniline and pyrrole moieties. The amino group of the aniline ring is susceptible to oxidation, which can lead to a variety of products including nitroso, nitro, and polymeric materials, depending on the oxidizing agent and reaction conditions.
The pyrrole ring is also sensitive to oxidation and can undergo polymerization or ring-opening reactions. nih.gov
Conversely, a key transformation in the synthesis of related compounds involves the reduction of a nitro group to an amine. If a nitro group were present on the aniline ring, for example in a precursor molecule, it could be selectively reduced to the corresponding amine using various reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. rsc.orgmasterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent would be crucial to avoid the reduction of the pyrrole ring.
Table 3: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent | Potential Product | Notes |
| Oxidation of Amine | H₂O₂ / CH₃COOH | 4-Fluoro-3-(1H-pyrrol-1-yl)nitrobenzene | Requires controlled conditions to avoid side reactions. |
| Oxidation of Pyrrole | Strong Oxidants | Polymeric materials or ring-opened products | The pyrrole ring is generally sensitive to strong oxidation. nih.gov |
| Reduction of a Nitro Precursor | SnCl₂ / HCl | This compound | A common method for the synthesis of anilines from nitroarenes. commonorganicchemistry.com |
| Catalytic Hydrogenation of a Nitro Precursor | H₂ / Pd/C | This compound | Careful control of conditions is needed to prevent reduction of the pyrrole ring. masterorganicchemistry.com |
Transition Metal-Mediated Transformations and Coupling Reactions
The presence of a halogen atom (fluorine) and an amino group makes this compound a potential substrate for various transition metal-catalyzed cross-coupling reactions. While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, under specific catalytic conditions, it can be activated.
More commonly, a bromo or iodo analogue of this compound would be used in reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation). nih.govresearchgate.netresearchgate.netnih.govorganic-chemistry.orgmdpi.com For instance, a hypothetical 4-bromo-3-(1H-pyrrol-1-yl)aniline could be coupled with a variety of boronic acids or amines.
Table 4: Potential Transition Metal-Catalyzed Coupling Reactions of an Analogous Bromo-Derivative
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand System | Product |
| Suzuki Coupling | 4-Bromo-3-(1H-pyrrol-1-yl)aniline | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-3-(1H-pyrrol-1-yl)aniline |
| Buchwald-Hartwig Amination | 4-Bromo-3-(1H-pyrrol-1-yl)aniline | Secondary Amine | Pd₂(dba)₃ / BINAP / Base | 4-(Dialkylamino)-3-(1H-pyrrol-1-yl)aniline |
| Heck Coupling | 4-Bromo-3-(1H-pyrrol-1-yl)aniline | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ / Base | 4-Alkenyl-3-(1H-pyrrol-1-yl)aniline |
Mechanistic Investigations of Key Reactions
The mechanisms of the reactions discussed above are well-established for the individual functional groups and parent structures.
The electrophilic aromatic substitution on the aniline ring proceeds via the formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). The attack of the electrophile at the ortho or para position to the amino group allows for delocalization of the positive charge onto the nitrogen atom, which provides significant stabilization. youtube.comncert.nic.in
The nucleophilic aromatic substitution (SNAr) on an activated fluoroaromatic ring typically follows a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the fluorine atom, forming a resonance-stabilized Meisenheimer complex. In the second, usually faster, step, the fluoride (B91410) ion is eliminated to restore the aromaticity of the ring. wikipedia.orglibretexts.orggovtpgcdatia.ac.in The rate-determining step is generally the initial nucleophilic attack.
The mechanism of transition metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions involves a catalytic cycle that typically includes oxidative addition of the aryl halide to the metal center, transmetalation (for Suzuki) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the catalyst.
Due to the lack of specific experimental studies on this compound, detailed mechanistic investigations for its reactions remain a subject for future research. Such studies would be valuable in precisely predicting and controlling the outcomes of its chemical transformations.
Computational and Theoretical Investigations of 4 Fluoro 3 1h Pyrrol 1 Yl Aniline
Quantum Chemical Calculations (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and other properties of molecules. By solving approximations of the Schrödinger equation, DFT can provide deep insights into a molecule's behavior at the quantum level. For 4-fluoro-3-(1H-pyrrol-1-yl)aniline, such calculations would reveal the distribution of electrons and the energies of the molecular orbitals, which are fundamental to understanding its chemical reactivity and potential interactions.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to engage in electrophilic or nucleophilic attacks.
Hypothetical FMO Data for this compound This table is illustrative and not based on published experimental data.
| Parameter | Hypothetical Value (eV) | Description |
|---|---|---|
| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.60 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
An electrostatic potential (ESP) map illustrates the charge distribution across a molecule's surface. This visual tool helps predict how a molecule will interact with other molecules, particularly biological targets like proteins. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the fluorine atom and the nitrogen of the aniline (B41778) group, and positive potential around the amine hydrogens.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating these movements, researchers can understand the conformational flexibility of a molecule, which is its ability to adopt different shapes. This is critical because a molecule's biological activity is often dependent on its three-dimensional conformation. An MD simulation of this compound would reveal its preferred conformations in different environments (e.g., in water or a lipid environment), the stability of these conformations, and the rotational freedom around its chemical bonds.
Docking Studies with Biomolecular Targets (excluding clinical outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates by predicting how they might interact with a biological target.
Docking simulations of this compound against a specific protein target would generate a profile of its interactions within the protein's binding site. This profile details the specific types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on similar aniline derivatives show that the aniline nitrogen and the fluorine atom are often key points of interaction, forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov
Hypothetical Ligand-Protein Interaction Data This table is illustrative, assuming a hypothetical protein target, and is not based on published data.
| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond | Aniline (-NH2) | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond | Fluorine (-F) | Serine, Threonine |
| Pi-Pi Stacking | Pyrrole (B145914) Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Phenyl Ring | Leucine, Valine, Isoleucine |
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is developed from a known active ligand, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. mdpi.com This allows for the efficient identification of new molecules that possess the required features and are therefore likely to be active against the target. The scaffold of this compound could serve as a basis for developing a pharmacophore model to discover new lead compounds in drug discovery research.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in modern medicinal chemistry and toxicology. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features, known as descriptors, QSAR models can predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent or desirable molecules. This approach is particularly valuable in the early stages of drug discovery for optimizing lead compounds and prioritizing synthetic efforts.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A general QSAR equation can be expressed as:
Activity = f (Molecular Descriptors)
Where the function 'f' can range from a simple linear equation to a complex machine learning algorithm.
The development of a robust QSAR model is a systematic process that involves several key steps:
Data Set Selection: A crucial first step is the selection of a training set of molecules with a known and wide range of biological activities. This set should be structurally diverse to ensure the broad applicability of the resulting model. For a hypothetical QSAR study of analogues of this compound, one would need a series of related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding affinity).
Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. There are several classes of descriptors:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds) and topological indices that describe molecular branching and connectivity.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and include steric (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges).
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for reactivity, and atomic charges. acs.org
Model Development: Using statistical methods, a relationship is established between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common methods include:
Multiple Linear Regression (MLR): This method generates a simple linear equation. nih.gov
Partial Least Squares (PLS): This is a more advanced regression technique suitable for data sets with a large number of correlated descriptors.
Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks can capture complex, non-linear relationships.
Model Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done using an external test set of compounds that were not used in the model development. Key statistical parameters for validation include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set. A high Q² value (typically > 0.6) indicates a model with good predictive ability.
Once a validated QSAR model is established, it can be a powerful tool for the rational design of new analogues of this compound with potentially improved activity. The model can provide insights into which structural features are most important for the desired biological effect.
For instance, a hypothetical QSAR equation for a series of aniline derivatives might look like:
log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 1.2 * (HOMO) + 2.5
This equation would suggest that:
Increasing the lipophilicity (logP) is beneficial for activity.
Decreasing the molecular weight (MW) is favorable.
A higher HOMO energy is positively correlated with activity, suggesting that electron-donating properties are important.
Based on these insights, a medicinal chemist could propose modifications to the parent structure of this compound. For example, one might consider adding small, lipophilic substituents or modifying the electronic properties of the aromatic rings to increase the HOMO energy. The QSAR model could then be used to predict the activity of these virtual analogues before committing resources to their synthesis and testing.
The following table illustrates the type of data that would be used to develop a QSAR model for a series of hypothetical analogues of this compound.
| Compound | log(1/IC₅₀) | logP | Molecular Weight ( g/mol ) | HOMO (eV) |
| Analogue 1 | 5.2 | 2.1 | 190.2 | -5.8 |
| Analogue 2 | 5.8 | 2.5 | 204.2 | -5.6 |
| Analogue 3 | 4.9 | 1.8 | 195.2 | -5.9 |
| Analogue 4 | 6.1 | 2.8 | 218.3 | -5.5 |
| Analogue 5 | 5.5 | 2.3 | 198.2 | -5.7 |
In this hypothetical dataset, a medicinal chemist would look for trends. For example, there appears to be a positive correlation between log(1/IC₅₀) and both logP and HOMO energy, and a potential negative correlation with molecular weight. These trends would be quantified in the QSAR model.
The next table presents a hypothetical QSAR model derived from such data, along with its statistical validation parameters.
| Statistical Parameter | Value | Description |
| R² | 0.92 | Indicates that 92% of the variance in the training set's biological activity is explained by the model. |
| Q² | 0.75 | Indicates good predictive power for the test set. |
| F-statistic | 45.6 | A high value suggests a statistically significant regression model. |
| p-value | < 0.001 | Indicates a very low probability that the observed correlation is due to chance. |
This theoretical framework demonstrates how QSAR modeling can be a valuable, albeit computationally intensive, tool in the design of novel bioactive compounds by providing a rational basis for structural modifications. While no specific QSAR studies have been published for this compound itself, the principles derived from studies on other substituted anilines and aromatic amines provide a solid foundation for how such an investigation would be approached. acs.orgmdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "4-fluoro-3-(1H-pyrrol-1-yl)aniline" in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the chemical environment and connectivity of each atom can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" provides crucial information about the number, environment, and coupling of protons in the molecule. The aromatic protons on the aniline (B41778) and pyrrole (B145914) rings exhibit distinct chemical shifts, influenced by the electron-donating amino group, the electron-withdrawing fluorine atom, and the pyrrole ring itself. The amino group protons typically appear as a broad singlet. While specific spectral data for this exact compound is not widely published, analysis of related structures such as 2-(1H-pyrrol-1-yl)aniline and various fluoroanilines can provide expected ranges for these shifts. rsc.orgrsc.org For instance, the protons on the pyrrole ring in 2-(1H-pyrrol-1-yl)aniline appear at δ = 6.82 (t, J = 2.1 Hz, 2H) and 6.33 (t, J = 2.0, 2H). rsc.org The protons on the aniline ring are observed between δ = 6.75-7.16. rsc.org In 4-fluoroaniline (B128567), the aromatic protons are seen at δ = 6.62 (dd, J = 8.6 Hz, 4.5 Hz, 2H) and 6.89 (t, J = 8.0 Hz, 2H). rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. Each unique carbon atom in "this compound" gives a distinct signal. The chemical shifts are sensitive to the electronic environment, with carbons attached to the electronegative fluorine and nitrogen atoms showing characteristic downfield shifts. The carbon attached to the fluorine atom will also exhibit splitting due to C-F coupling. For example, in 4-fluoroaniline, the carbon bearing the fluorine atom appears as a doublet at δ = 156.38 (d, J = 235.2 Hz). rsc.org The other carbons of the aniline ring and the pyrrole ring will have predictable shifts based on substituent effects. rsc.orgchemicalbook.com
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for probing the local environment of the fluorine atom. nih.gov For "this compound," a single resonance is expected, and its chemical shift provides information about the electronic effects of the amino and pyrrolyl substituents on the fluorine's environment. The coupling of the fluorine atom with adjacent protons can also be observed, further confirming the substitution pattern on the aromatic ring. The pH dependence of the ¹⁹F chemical shift in fluoroanilines has been noted, making them potential pH indicators. nih.gov
Interactive Data Table: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H (Aniline Ring) | 6.5 - 7.5 | Complex splitting patterns due to H-H and H-F coupling. |
| ¹H (Pyrrole Ring) | 6.0 - 7.0 | Two distinct signals for α and β protons. |
| ¹H (Amino Group) | 3.5 - 5.0 | Broad singlet, position can vary with solvent and concentration. |
| ¹³C (C-F) | 150 - 165 | Large one-bond C-F coupling constant. |
| ¹³C (C-N, Aniline) | 140 - 150 | |
| ¹³C (Pyrrole Ring) | 100 - 125 | |
| ¹⁹F | -110 to -130 | Relative to a standard like CFCl₃. |
To definitively assign the ¹H and ¹³C signals and establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between adjacent protons on the aniline ring and between neighboring protons on the pyrrole ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying the connectivity between the pyrrole ring and the aniline ring, for instance, by observing a correlation between the pyrrole protons and the C3 carbon of the aniline ring. It also helps in assigning quaternary (non-protonated) carbons.
Together, these 2D NMR techniques provide a robust and detailed picture of the molecular structure of "this compound."
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of "this compound." High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₀H₉FN₂). rsc.org
The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. Common fragmentation pathways for related aromatic amines and pyrroles can be predicted. For instance, the molecule might undergo cleavage of the C-N bond between the aniline and pyrrole rings, or fragmentation of the pyrrole ring itself. Analysis of the isotopic pattern, particularly the presence of ¹³C, further supports the assigned structure. For the related compound 2-(1H-pyrrol-1-yl)aniline, the high-resolution mass spectrum showed a (M+H)⁺ ion at m/z 159.0916, which is consistent with its calculated mass. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a "fingerprint" for "this compound" and offer information about its functional groups.
N-H Stretching: The amino group (NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the C-H stretches of the pyrrole ring will also appear in this region.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic and pyrrole rings will appear in the 1400-1600 cm⁻¹ region.
C-F Stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the range of 1100-1300 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond connecting the pyrrole ring to the aniline ring, as well as the C-N bond of the amino group, will be present in the 1200-1350 cm⁻¹ region.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. weizmann.ac.il If a suitable single crystal of "this compound" can be grown, this technique can precisely measure bond lengths, bond angles, and torsional angles. It would also reveal information about the planarity of the molecule and the orientation of the pyrrole ring relative to the aniline ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the crystal packing. While no published crystal structure for this specific compound was found, this method remains the gold standard for unambiguous solid-state structural characterization. rsc.org
UV-Visible Spectroscopy for Electronic Transitions and Photophysical Studies
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of "this compound" is expected to show characteristic absorption bands arising from π-π* electronic transitions within the aromatic aniline and pyrrole systems. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The amino group acts as an auxochrome, typically causing a red shift (to longer wavelengths) and an increase in the intensity of the absorption bands compared to unsubstituted benzene (B151609). The fluorine atom and the pyrrole ring will also modulate the electronic transitions. Studying the spectrum in different solvents (solvatochromism) can provide information about the nature of the electronic transitions and the polarity of the excited state. While specific UV-Vis data for "this compound" is not detailed in the provided search results, related compounds are used in photophysical studies. nih.gov
Absorption and Emission Properties
To characterize the absorption and emission properties, the ultraviolet-visible (UV-Vis) absorption spectrum and the fluorescence emission spectrum would need to be recorded.
UV-Vis Absorption: The absorption spectrum would reveal the wavelengths of light the molecule absorbs, corresponding to electronic transitions from the ground state to various excited states. Key data points, such as the wavelength of maximum absorption (λmax), are critical for understanding the electronic structure.
Emission Spectroscopy: Upon excitation with an appropriate wavelength of light, the molecule may relax by emitting photons, a process known as fluorescence. The emission spectrum provides information about the energy of the first singlet excited state. The difference between the absorption and emission maxima (Stokes shift) would offer insights into the structural reorganization of the molecule in the excited state.
Without experimental data, a table of these properties cannot be constructed.
Fluorescence and Quantum Yield Studies
Fluorescence studies provide deeper insights into the emissive properties of a compound.
Fluorescence: The intensity and decay kinetics of the fluorescence would be measured to understand the lifetime of the excited state and the efficiency of the emission process.
Quantum Yield: The fluorescence quantum yield (ΦF) is a crucial parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a dominant relaxation pathway.
No published quantum yield data for this compound could be located.
Electrochemical Characterization Techniques
Electrochemical methods are employed to study the redox behavior of a molecule, providing information on its ability to donate or accept electrons. This is particularly relevant for aniline and pyrrole-containing compounds, which are known to be electroactive.
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is the most common technique used to investigate the electrochemical properties of a compound.
Redox Potentials: A CV experiment would determine the oxidation and reduction potentials of this compound. The oxidation potential would likely correspond to the removal of an electron from the nitrogen atom of the aniline or the pyrrole ring, while the reduction potential would involve the addition of an electron. These potentials are indicative of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Reversibility: The reversibility of the redox processes would also be assessed, indicating the stability of the resulting radical cations or anions.
Specific redox potential values for this compound are not available in the reviewed literature.
Spectroelectrochemical Analysis
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the spectral properties of electrochemically generated species. By recording the UV-Vis or other spectra of the compound as a potential is applied, it is possible to identify the electronic structure of the oxidized or reduced forms of the molecule. This powerful technique provides a direct correlation between the electrochemical event and the resulting change in the electronic properties of the molecule.
No spectroelectrochemical studies for this compound have been reported in the searched sources.
Applications and Research Potential of 4 Fluoro 3 1h Pyrrol 1 Yl Aniline in Academic Contexts
As a Versatile Building Block in Complex Molecule Synthesis
The chemical architecture of 4-fluoro-3-(1H-pyrrol-1-yl)aniline makes it a valuable building block in organic synthesis. The aniline (B41778) functional group can readily undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for its incorporation into larger, more complex molecular frameworks. The presence of the pyrrole (B145914) ring and the fluorine atom further diversifies its synthetic utility.
The fluorinated aniline scaffold is a common feature in many biologically active molecules, particularly in the design of kinase inhibitors. ed.ac.uknih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk The aniline portion of the molecule can serve as a key pharmacophore, forming critical hydrogen bonds within the ATP-binding site of various kinases. For instance, anilino-quinazolines and anilino-pyrimidines are well-established scaffolds for potent kinase inhibitors. The general synthetic strategy often involves the condensation of an aniline derivative with a suitable heterocyclic partner.
The pyrrole group, while generally less reactive than the aniline, can also be functionalized, offering another point for molecular elaboration. Furthermore, the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule. Fluorine's high electronegativity can influence the pKa of the aniline nitrogen, affecting its reactivity and binding interactions. nih.gov This strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties.
Pyrrole-based structures themselves are precursors to a variety of complex heterocyclic systems, such as indolizines and pyrrolo[1,2-a]pyrazines, which have shown significant biological activities. While direct synthesis from this compound is not explicitly detailed in the provided context, the known reactivity of pyrrole derivatives suggests its potential in constructing such fused heterocyclic systems.
Precursor for Advanced Organic Materials Research
The inherent electronic properties of the pyrrole ring make this compound an attractive monomer for the synthesis of advanced organic materials, including conducting polymers and optoelectronic devices.
Synthesis of Conducting Polymers (e.g., polypyrroles)
Polypyrrole is one of the most extensively studied conducting polymers due to its good environmental stability, biocompatibility, and relatively high conductivity. mdpi.com These polymers are typically prepared through the oxidative polymerization of pyrrole monomers, which can be achieved either chemically or electrochemically. mdpi.com In this process, the pyrrole rings link together, forming a conjugated polymer backbone through which charge can be transported.
The aniline functionality of this compound can participate in the polymerization process, potentially leading to copolymers with unique properties. The presence of the fluoro-aniline substituent on the pyrrole ring would significantly influence the properties of the resulting polymer. The fluorine atom's electron-withdrawing nature can affect the oxidation potential of the monomer and the electronic bandgap of the polymer. This, in turn, would alter the polymer's conductivity, color, and stability. N-substituted pyrrole derivatives have been shown to produce polymers with more regular structures. mdpi.com The polymerization of this compound would result in a polymer with a regularly substituted backbone, which could lead to more predictable and tunable material properties.
| Polymerization Method | Description | Potential Oxidants (for chemical method) |
| Chemical Oxidation | Polymerization is initiated by adding a chemical oxidant to a solution of the monomer. This method is cost-effective and suitable for large-scale production. mdpi.com | Ferric chloride (FeCl₃), Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), Hydrogen peroxide (H₂O₂) mdpi.com |
| Electrochemical Polymerization | The polymer film is grown directly onto an electrode surface by applying an electrical potential to a solution containing the monomer. This method allows for precise control over the thickness and morphology of the polymer film. mdpi.com | Not applicable |
Development of Optoelectronic Materials
The extended π-conjugation in polypyrroles and their derivatives makes them suitable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs), solar cells, and sensors. The electronic properties of these materials, including their absorption and emission spectra, can be fine-tuned by modifying the chemical structure of the monomer.
The incorporation of a fluorinated aniline moiety into the polymer backbone, as would be the case with poly(this compound), is expected to have a profound impact on the optoelectronic properties. The fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can improve the material's stability against oxidative degradation and facilitate charge injection and transport in electronic devices. Furthermore, the bulky substituent on the pyrrole ring could influence the polymer's morphology, potentially leading to materials with improved processability and film-forming characteristics. While specific studies on polymers derived from this compound are not detailed, the principles of molecular engineering of conjugated polymers strongly suggest its potential in this area.
Development of Chemical Probes and Ligands for Biological Studies (excluding clinical)
The structural motifs present in this compound are frequently found in molecules designed to interact with biological targets. This makes it a valuable scaffold for the development of chemical probes and ligands for fundamental biological research.
Receptor Binding Mechanism Investigations
Beyond enzymes, small molecules that bind to specific receptors are essential for probing receptor function and pharmacology. The development of ligands with high affinity and selectivity for a particular receptor allows researchers to study its distribution, signaling pathways, and role in physiology.
Derivatives of fluorinated aromatic amines have been synthesized as high-affinity ligands for sigma receptors, which are a class of proteins found throughout the central nervous system and in various peripheral tissues. nih.gov These receptors are implicated in a range of cellular functions, and selective ligands are critical for elucidating their biological roles. The synthesis of fluoro- and iodo-substituted ligands has been pursued to develop potential imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT), which are powerful techniques for visualizing receptor distribution in living systems. nih.gov
The this compound structure provides a template that could be elaborated to create novel ligands for various receptors. The aniline nitrogen can be functionalized to introduce pharmacophoric elements, while the fluoro-pyrrol-phenyl core can be optimized for affinity and selectivity. Such ligands would be instrumental in basic research aimed at understanding the complex mechanisms of receptor binding and signaling.
Investigating Structure-Activity Relationships (SAR) for Molecular Design (non-clinical focus)
The core structure of this compound offers several points for chemical modification to systematically tune its properties. Key modifiable positions include the aniline nitrogen, the phenyl ring, and the pyrrole ring. By creating a library of derivatives and analyzing their properties, researchers can build robust SAR models.
Below is a data table outlining a hypothetical SAR study for designing a novel organic dye, using this compound as the core scaffold.
| Modification Site | Substituent (R-group) | Hypothesized Effect on Property (e.g., λmax) | Rationale |
| Aniline -NH2 | -N(CH3)2 | Bathochromic shift (red shift) | Increased electron-donating ability enhances intramolecular charge transfer. |
| Phenyl Ring (position 6) | -NO2 | Bathochromic shift (red shift) | Strong electron-withdrawing group extends the π-conjugated system. |
| Pyrrole Ring (position 2) | -CHO | Bathochromic shift (red shift) | Electron-withdrawing group at this position increases π-conjugation. |
| Aniline -NH2 | -NHC(O)CH3 | Hypsochromic shift (blue shift) | Acylation reduces the electron-donating strength of the amino group. |
This interactive table illustrates how systematic modifications to the this compound scaffold can be used to probe structure-activity relationships for molecular design.
By systematically synthesizing these derivatives and measuring their absorption and emission spectra, researchers can derive predictive models that guide the design of new molecules with desired optical characteristics for applications in fields like organic electronics or sensor technology.
In Mechanistic Organic Chemistry Studies
The compound this compound serves as a valuable substrate for investigating the mechanisms of various organic reactions. Its distinct electronic and steric features allow chemists to probe reaction pathways, transition states, and the influence of substituents on reactivity and regioselectivity.
The aniline moiety is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. However, the position ortho to the amino group is sterically hindered by the adjacent pyrrole ring. The fluorine atom at position 4 is a deactivating group via induction but can act as a weak ortho-, para-director. The pyrrole ring itself is an electron-rich heterocycle. This complex interplay of electronic and steric effects makes the molecule an interesting case for studying the regioselectivity of reactions like halogenation, nitration, or acylation.
Furthermore, the compound can be used to study reaction kinetics. For example, the rate of reactions involving the amino group (e.g., diazotization or acylation) can be compared with simpler anilines to quantify the steric hindrance imposed by the neighboring pyrrole substituent. Computational studies, such as those performed on related anilines, can complement experimental work to map out potential energy surfaces and elucidate reaction mechanisms. nih.gov
The table below outlines potential mechanistic investigations using this compound.
| Reaction Type | Research Question | Expected Outcome/Observation |
| Electrophilic Aromatic Substitution | What is the major product of bromination? | Substitution is expected at position 6, directed by the powerful amino group, despite some steric hindrance. |
| Nucleophilic Aromatic Substitution | Can the fluorine atom be displaced by a nucleophile? | The reaction would likely require harsh conditions or activation by a strong electron-withdrawing group introduced elsewhere on the ring. |
| Cyclization Reactions | What is the mechanism of intramolecular cyclization to form tricyclic systems? | The amino group could act as an internal nucleophile, attacking a functionalized pyrrole ring to study intramolecular cyclization pathways. |
| Metal-Catalyzed Cross-Coupling | How does the compound behave in Buchwald-Hartwig or Suzuki reactions? | The amino and pyrrole groups could act as coordinating ligands, influencing the catalytic cycle. The C-F and C-N bonds offer sites for coupling. |
This interactive table demonstrates the utility of this compound as a molecular probe in studying fundamental organic reaction mechanisms.
Design of Novel Heterocyclic Scaffolds
One of the most significant applications of this compound in an academic setting is its use as a versatile building block for the synthesis of more complex, novel heterocyclic scaffolds. nih.gov The presence of a reactive primary amine ortho to a bulky pyrrole substituent makes it an ideal precursor for a variety of cyclization and condensation reactions.
This compound can participate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to create complex molecules. bohrium.comresearchgate.net For example, it can be used in reactions like the Hantzsch pyrrole synthesis or other three-component reactions to build poly-substituted pyrroles or fused heterocyclic systems. The aniline nitrogen can act as a nucleophile, while the aromatic ring provides the backbone for annulation reactions.
The synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines is a well-established route where the aniline and pyrrole moieties are integral to forming the final tricyclic structure. nih.gov By analogy, this compound can be used to generate novel fluorinated versions of these and other related heterocyclic systems, such as benzodiazepines or quinazolines, through carefully chosen reaction partners.
The following table presents potential heterocyclic systems that could be synthesized from this compound.
| Starting Material(s) | Reaction Type | Target Heterocyclic Scaffold |
| This compound + α-haloketone | Condensation/Cyclization | Fluorinated Pyrrolo[1,2-a]quinoxaline (B1220188) |
| This compound + β-diketone + Aldehyde | Multicomponent Reaction | Fluorinated Pyrrolo-quinoline derivative |
| This compound + Phosgene equivalent | Cyclization | Fluorinated Pyrrolo-benzimidazolone |
| This compound + Isatoic anhydride (B1165640) | Ring-opening/Cyclization | Fluorinated Pyrrolo-quinazoline derivative |
This interactive table showcases the potential of this compound as a key starting material in the synthesis of diverse and novel heterocyclic frameworks.
The development of such novel scaffolds is of high interest in materials science and synthetic methodology, providing access to new chemical spaces with potentially unique properties.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of 4-fluoro-3-(1H-pyrrol-1-yl)aniline is not widely detailed in current literature, presenting an opportunity for the development of new and environmentally benign synthetic strategies. A plausible synthetic pathway could be adapted from general methods for producing 2-(1H-pyrrol-1-yl)anilines. rsc.org One such established method involves the reaction of a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid, followed by the reduction of the nitro group to an amine. rsc.org
For the specific synthesis of this compound, this would likely involve starting with 2-fluoro-5-nitroaniline (B1294389). The key steps would be:
Paal-Knorr Pyrrole (B145914) Synthesis: Reaction of 2-fluoro-5-nitroaniline with 2,5-dimethoxytetrahydrofuran in an acidic medium to form 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole.
Reduction of the Nitro Group: Subsequent reduction of the nitro group to an amine, for which various reagents such as iron powder in the presence of an ammonium (B1175870) salt can be employed, to yield the final product. rsc.org
Future research in this area could focus on optimizing reaction conditions to improve yields and reduce waste. The exploration of greener solvents and catalysts for both the pyrrole formation and the nitro group reduction would be a significant advancement. Furthermore, alternative synthetic strategies, such as those involving transition-metal-catalyzed cross-coupling reactions to form the C-N bond between the aniline (B41778) and pyrrole rings, could be investigated for their efficiency and substrate scope.
Investigation of New Chemical Transformations
The bifunctional nature of this compound, possessing a reactive aniline moiety and a pyrrole ring, opens the door to a wide array of chemical transformations. The primary amine group can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be used in a range of subsequent reactions (e.g., Sandmeyer, Balz-Schiemann).
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.
The pyrrole ring, while generally less reactive than the aniline, can also participate in electrophilic substitution reactions, although the substitution pattern will be influenced by the electronic effects of the attached fluorinated phenyl group. The fluorine atom on the benzene (B151609) ring also provides a site for potential nucleophilic aromatic substitution under specific conditions.
Future research should aim to systematically explore these transformations to create a library of novel derivatives. The interplay between the different functional groups and their influence on the reactivity of the molecule would be a key area of study.
Advanced Computational Studies for Predictive Modeling
Currently, there is a lack of specific computational studies for this compound in the available literature. However, computational chemistry offers powerful tools to predict the properties and reactivity of this molecule. Density Functional Theory (DFT) calculations could be employed to investigate:
Molecular Geometry: Determination of the most stable conformation and bond parameters.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic behavior.
Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra to aid in its characterization.
Reactivity Indices: Calculation of parameters such as electrostatic potential maps and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.
Molecular dynamics (MD) simulations could also be used to study its interactions with solvents and potential biological targets. Such computational studies would provide valuable insights into the molecule's behavior and guide future experimental work.
Expansion into Underexplored Material Science Applications
The unique combination of a fluorinated aromatic system and a heterocyclic pyrrole ring suggests that this compound could serve as a valuable building block in material science. The pyrrole moiety is a well-known precursor for conducting polymers, and the fluorine substitution can enhance properties such as thermal stability and solubility.
Potential areas of exploration include:
Conducting Polymers: Electropolymerization of this compound or its derivatives could lead to the formation of novel conducting polymers with tailored electronic properties.
Organic Light-Emitting Diodes (OLEDs): The fluorinated aromatic structure could be incorporated into molecules designed for use in OLEDs, potentially improving their efficiency and stability.
Liquid Crystals: The rigid, anisotropic structure of molecules derived from this compound may lead to liquid crystalline behavior.
Systematic investigation into the synthesis and characterization of polymers and other materials derived from this compound is a promising avenue for future research.
Application in Chemical Biology Tools (non-therapeutic/non-clinical)
In the realm of chemical biology, fluorinated compounds are often utilized as probes due to the sensitivity of the 19F nucleus in nuclear magnetic resonance (NMR) spectroscopy. While no specific applications of this compound as a chemical biology tool have been reported, its structure suggests potential in this area.
For instance, it could be explored as a scaffold for the development of:
19F NMR Probes: After suitable functionalization to enable interaction with specific biomolecules, the fluorine atom could serve as a reporter group for studying biological processes by 19F NMR.
Fluorescent Probes: The pyrrole and aniline moieties can be part of a larger conjugated system to create fluorescent molecules for imaging applications in cell biology research.
Future work could involve the design and synthesis of derivatives of this compound that can selectively bind to proteins or other biological macromolecules, enabling their study through biophysical techniques.
Q & A
Basic: What synthetic routes are available for 4-fluoro-3-(1H-pyrrol-1-yl)aniline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling reactions between halogenated anilines and pyrrole derivatives. A modified Ullmann-type coupling is commonly employed:
- Procedure : React 4-iodoaniline with pyrrole using CuI as a catalyst, K₂CO₃ as a base, and dimethylethylenediamine (DMEDA) in DMF under argon .
- Optimization : Yield (e.g., 50% in literature) can be improved by controlling temperature (80–110°C), reaction time (12–24 hours), and catalyst loading. Solvent polarity and inert atmosphere are critical to avoid side reactions. Post-synthesis purification via flash chromatography (e.g., silica gel with EtOAc/hexane gradients) enhances purity .
Basic: What analytical techniques are prioritized for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., fluorine-induced deshielding and pyrrole ring protons at δ 6.2–6.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion at m/z 207.0934 for C₁₀H₈FN₂) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and intermolecular interactions, critical for confirming regioselectivity .
Advanced: How do electronic effects of fluorine and pyrrole substituents influence electrophilic aromatic substitution (EAS) in this compound?
Methodological Answer:
- Fluorine : As a strong electron-withdrawing group, it deactivates the aromatic ring, directing EAS to the meta position relative to the -NH₂ group.
- Pyrrole : The electron-rich pyrrole ring can engage in conjugation, creating partial charge distribution that further directs reactivity. Computational studies (e.g., DFT) model these effects by analyzing frontier molecular orbitals and electrostatic potential maps .
- Experimental Validation : Nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) followed by LC-MS analysis can map substitution patterns .
Advanced: How is this compound utilized in designing conducting polymers for biosensors?
Methodological Answer:
- Polymer Synthesis : Electropolymerization of this compound derivatives forms π-conjugated polymers. The fluorine enhances thermal stability, while the pyrrole facilitates redox activity .
- Biosensor Integration : Ferrocene-functionalized derivatives are immobilized on electrodes to detect biomolecules (e.g., glucose). Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) measure electron transfer kinetics, with sensitivity down to nM levels .
Advanced: Can gold(I)-catalyzed cascade reactions be applied to derivatives of this compound?
Methodological Answer:
- Mechanism : Au(I) catalysts activate alkyne intermediates in multi-step reactions. For example, condensation with 2-(phenylethynyl)benzaldehyde forms imine intermediates, followed by Mannich-type σ-activation and hydroamination π-activation to yield polycyclic products .
- Optimization : Catalyst loading (5–10 mol% AuCl), solvent (toluene), and temperature (80–100°C) are tuned to suppress side reactions. Reaction progress is monitored via TLC and GC-MS .
Advanced: What strategies resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Data Analysis : Compare literature protocols (e.g., CuI vs. Pd catalysts) to identify variables affecting yield. For example, DMEDA ligand choice in Ullmann reactions significantly impacts Cu(I) activity .
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, stoichiometry) with statistical analysis (e.g., ANOVA) pinpoints optimal conditions. Reproducibility is validated via inter-laboratory studies .
Advanced: How does this compound behave under photophysical characterization?
Methodological Answer:
- UV-Vis Spectroscopy : The conjugated system exhibits absorption maxima at 300–350 nm (π→π* transitions). Solvatochromic shifts in polar solvents (e.g., DMF vs. hexane) indicate dipole moment changes .
- Fluorescence Studies : Quantum yields (Φ) are measured using integrating spheres. Substituents like fluorine reduce Φ due to enhanced intersystem crossing, while pyrrole rings may increase it via rigid planarization .
Advanced: What computational tools predict the reactivity of derivatives in medicinal chemistry?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinases). The -NH₂ group forms hydrogen bonds, while fluorine enhances binding via hydrophobic effects .
- ADMET Prediction : SwissADME or ADMETlab2.0 forecasts bioavailability, with logP values (~2.5) indicating moderate lipophilicity. Fluorine improves metabolic stability by blocking CYP450 oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
